molecular formula C8H6N2O2 B095381 Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 16205-46-2

Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B095381
CAS RN: 16205-46-2
M. Wt: 162.15 g/mol
InChI Key: HRSDPDBQVZHCRC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that serves as a core structure for various chemical derivatives with potential biological activities. The interest in this compound is due to its versatility in forming new chemical entities that can be evaluated for different pharmacological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been explored through various methods. One approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to form novel pyrazolo[3,4-b]pyridine products . Another method includes a cross-dehydrogenative coupling reaction between β-ketoesters or β-diketones with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen . Additionally, a metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature has been described for the synthesis of functionalized pyrazolo[1,5-a]pyridines .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure and computational study of certain pyrazole derivatives have been conducted, providing insights into their molecular conformations and stability . These studies often employ techniques such as NMR, IR spectroscopy, and X-ray diffraction, complemented by density-functional-theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives undergo various chemical reactions to form new compounds. For example, the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles leads to the formation of corresponding carboxamides and carboxylates . The functionalization reactions of pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine have also been studied, revealing the formation of different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives are influenced by their molecular structure. Theoretical calculations have been used to investigate thermodynamic properties and to predict the stability of these compounds . The electronic effects of substituents on the aromatic rings and the influence of tautomeric forms on the stability of the compounds have also been examined .

Scientific Research Applications

  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Application: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .
    • Method: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

    • Application: A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
    • Method: This method involves a sequential opening/closing cascade reaction. The reaction is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
    • Results: This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
  • Fluorescent Molecules for Studying Intracellular Processes

    • Application: Pyrazolo[1,5-a]pyrimidines-based fluorophores are used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
    • Method: The synthetic methodology of these compounds is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) .
    • Results: These compounds have tunable photophysical properties and allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .
  • Antitumor Scaffold

    • Application: Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold .
    • Method: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
  • Drug Candidate for Various Diseases

    • Application: N-heterocycles, including pyrazolo-pyrimidines, have been used as a drug candidate for various diseases such as antimicrobial, cancer, malaria, anticonvulsant, antifungal, HIV, anti-tumor, anti-oxidant, antihypertension and urinary incontinence treatment .
    • Method: The specific methods of application or experimental procedures vary depending on the specific disease being treated .
    • Results: Pyridine structure kernels are present in pharmaceutical materials and natural products .
  • Applications in Medicine and Agriculture

    • Application: Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture .
    • Method: These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
    • Results: The specific results or outcomes obtained depend on the specific application in medicine or agriculture .

Future Directions

Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives have been identified as strategic compounds for optical applications . They have significant photophysical properties and have attracted a great deal of attention in material science . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSDPDBQVZHCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383684
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

16205-46-2
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A 2.5 N aqueous solution of sodium hydroxide (36 mL) was added to a solution of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (Preparation 22a, 4.3 g, 22.6 mmol) in ethanol (70 mL) and the resulting reaction mixture was heated to reflux for 1 h. After evaporation of the ethanol, the reaction mixture was acidified with 15% aqueous hydrochloric acid solution. The solid formed was filtered, washed with water and diethyl ether and dried to give the title compound (2.81 g, 77%) as a pale pink solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
X Hu, B Wan, Y Liu, J Shen, SG Franzblau… - ACS medicinal …, 2019 - ACS Publications
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives bearing diaryl side chain was designed and synthesized as new antituberculosis agents, aiming to improve the …
Number of citations: 19 pubs.acs.org
K Alam, SM Kim, DJ Kim, JK Park - Advanced Synthesis & …, 2016 - Wiley Online Library
A series of fused non‐classical normal N‐heterocyclic carbenes, Pyrpy‐NHC precursors derived from pyrazolo[1,5‐a]pyridines, has been prepared using palladium‐copper‐catalyzed …
Number of citations: 13 onlinelibrary.wiley.com
HM Ibrahim, H Behbehani, NS Mostafa - ACS omega, 2019 - ACS Publications
A highly efficient and convenient one-pot sonochemical synthetic strategy has been sophisticated for synthesizing a novel class of polysubstituted pyrazolo[1,5-a]pyridines via [3 + 2] …
Number of citations: 20 pubs.acs.org
H Behbehani, HM Ibrahim - ACS omega, 2019 - ACS Publications
An efficient method has been developed for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives, which involves acetic acid and molecular …
Number of citations: 11 pubs.acs.org
A Barhoumi, Y Hakmaoui, MEGO Amiri… - Moroccan Journal of …, 2020 - revues.imist.ma
The reaction between the pyrazolo [1, 5-a] pyridine-2, 3-dicarboxylic acid 1 and SOCl 2 has been studied within the Density Functional Theory (DFT) B3LYP/6-31G (d, p) computational …
Number of citations: 0 revues.imist.ma
PA Bethel, AD Campbell, FW Goldberg, PD Kemmitt… - Tetrahedron, 2012 - Elsevier
We have developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines (such as 3-(2,5-dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine (8)) via an optimized synthesis and …
Number of citations: 18 www.sciencedirect.com
L Qiao, S Choi, A Case, TG Gainer, K Seyb… - Bioorganic & medicinal …, 2009 - Elsevier
A structure–activity relationship study for a 2-chloroanilide derivative of pyrazolo[1,5-a]pyridine revealed that increased EphB3 kinase inhibitory activity could be accomplished by …
Number of citations: 37 www.sciencedirect.com
S Sainas, AC Pippione, E Lupino… - Journal of medicinal …, 2018 - ACS Publications
Human dihydroorotate dehydrogenase (hDHODH) catalyzes the rate-limiting step in de novo pyrimidine biosynthesis, the conversion of dihydroorotate to orotate. hDHODH has recently …
Number of citations: 60 pubs.acs.org
R Belaroussi, A El Bouakher, M Marchivie, S Massip… - …, 2013 - thieme-connect.com
Previously unknown N-3-substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine derivatives were synthesized by a straightforward four-step synthesis. Starting from a 1-…
Number of citations: 14 www.thieme-connect.com
S Sainas, M Giorgis, P Circosta… - Journal of Medicinal …, 2021 - ACS Publications
The connection with acute myelogenous leukemia (AML) of dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, has attracted significant interest from …
Number of citations: 16 pubs.acs.org

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